molecular formula C10H7NO2 B056608 N-Vinylphthalimide CAS No. 3485-84-5

N-Vinylphthalimide

Cat. No.: B056608
CAS No.: 3485-84-5
M. Wt: 173.17 g/mol
InChI Key: IGDLZDCWMRPMGL-UHFFFAOYSA-N
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Description

N-Vinylphthalimide, also known as 2-vinylisoindoline-1,3-dione, is an organic compound with the molecular formula C10H7NO2. It is a derivative of phthalimide, where the hydrogen atom on the nitrogen is replaced by a vinyl group. This compound is known for its applications in polymer chemistry and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Vinylphthalimide can be synthesized through the reaction of phthalimide with acetylene in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phthalimide, followed by the addition of acetylene to form the vinyl group .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Mechanism of Action

The mechanism of action of N-Vinylphthalimide involves its ability to undergo polymerization and various chemical reactionsThese reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

N-Vinylphthalimide is similar to other N-vinyl compounds such as N-vinylcarbazole, N-vinylindole, and N-vinylpyrrolidone. it is unique in its ability to form poly(this compound) and its derivatives, which have distinct properties and applications . The presence of the phthalimide moiety also imparts unique reactivity and stability compared to other N-vinyl compounds .

List of Similar Compounds

Properties

IUPAC Name

2-ethenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLZDCWMRPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26809-43-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID3063049
Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Molecular Weight

173.17 g/mol
Source PubChem
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CAS No.

3485-84-5
Record name Vinylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name N-Vinylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name N-vinylphthalimide
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Synthesis routes and methods I

Procedure details

Over a period of 2 hours, 2.3 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene were added dropwise to a solution of 3.5 kg of N-(2-bromoethyl)phthalimide in 9.6 l of N,N-dimethylacetamide. During the addition, the temperature increased to 50° C. After the addition had ended, stirring was continued for 17 hours. The batch was poured into 29 l of water and filtered, and the filtration residue was dried at from 30 to 40° C. This gave 1.95 kg of product (=82% of theory) of melting point 79-80° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
9.6 L
Type
solvent
Reaction Step One
Name
Quantity
29 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Over a period of 2 hours, 672 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene were added dropwise to a solution of 1016 g of N-(2-bromoethyl)phthalimide in 2.81 of N,N-dimethylacetamide. During the addition, the temperature increased to 60° C. After the addition had ended, stirring was continued for 12 hours. The batch was poured into 9 l of water and filtered, and the filtration residue was dried at 50° C. This gave 621 g of product (=90% of theory) of melting point 79-80° C.
Quantity
672 g
Type
reactant
Reaction Step One
Quantity
1016 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Vinylphthalimide
Reactant of Route 2
N-Vinylphthalimide
Reactant of Route 3
N-Vinylphthalimide
Reactant of Route 4
Reactant of Route 4
N-Vinylphthalimide
Reactant of Route 5
N-Vinylphthalimide
Reactant of Route 6
N-Vinylphthalimide
Customer
Q & A

ANone: N-Vinylphthalimide has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.

A: Yes, this compound has been studied using UV photoelectron spectroscopy, providing insights into its electronic structure and conjugation effects. []

A: The solubility of this compound and its polymers depends on the specific structure and polymerization conditions. While this compound itself is soluble in some organic solvents, its polymers may exhibit limited solubility. For example, poly(this compound) synthesized by bulk polymerization is insoluble in common organic solvents, while solution polymerization yields polymers soluble in halogenated hydrocarbons, dioxane, and dimethylformamide. [] Copolymers with styrene show good solubility in common organic solvents. []

A: The thermal stability of this compound polymers can be tuned by copolymerization with other monomers. For instance, copolymers with aromatic heterocycle-based vinyl sulfides and maleimide derivatives have shown improved thermal stability with tunable glass transition temperatures (Tg) and decomposition temperatures (Td10). []

A: Yes, this compound participates in regioselective Heck reactions with aryl halides using palladium catalysts. This approach provides access to (E)-N-Styrylphthalimides, which can be further converted to phenethylamines. The regioselectivity favors arylation at the β-position. []

A: this compound acts as a 2-aminoethylating reagent in rhodium-catalyzed C-H activation reactions with aromatic amides bearing an 8-aminoquinoline directing group. This method offers a one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. Mechanistic studies suggest a carbene pathway. []

A: Yes, this compound undergoes photoredox-catalyzed Giese-type reactions with alkyl radicals generated from alkyl silicates or Hantzsch esters. This methodology provides a route to N-alkylphthalimides through a radical addition/SET reduction/protonation mechanism. []

A: Yes, polymers containing this compound can be transformed into poly(vinyl amine) by hydrazinolysis. This method has been employed to prepare amphiphilic and double-hydrophilic block copolymers with controlled molecular weights. []

A: this compound readily undergoes gas-solid addition reactions with hydrogen halides (HCl, HBr, HI) to produce the corresponding haloalkylphthalimides. These reactions proceed rapidly and quantitatively, offering a unique synthetic route to sensitive compounds that might be difficult to obtain in solution. [, ]

A: In the presence of acidic catalysts, this compound reacts with formaldehyde to yield 4-phthalimido-1,3-dioxane derivatives. The reaction proceeds smoothly in dioxane as a solvent. []

A: Yes, depending on the specific application, alternatives like N-vinyloxazolone can be employed for synthesizing substituted phenethylamines. N-vinyloxazolone offers advantages in terms of the number of synthetic steps, regiospecificity, and overall yield compared to this compound. []

A: Researchers utilize various analytical techniques to characterize this compound and its derivatives, including nuclear magnetic resonance (NMR) spectroscopy, size exclusion chromatography (SEC), X-ray analysis for structural determination, and electrochemical methods for studying film properties. [, ]

A: Yes, this compound polymerization has been investigated using various methods, including radical polymerization, thermal polymerization, and gamma-ray radiation-induced polymerization. These studies have explored the polymerization kinetics, copolymerization behavior, and the properties of the resulting polymers. [, , ]

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